2-(2,4-dichlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone, with a substituted phenoxyethyl side chain containing a trifluoromethyl (-CF₃) moiety. This compound is synthesized through multi-step reactions, including condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide derivatives and subsequent functionalization with arylthiourea groups . Key spectral data (¹H NMR, ¹³C NMR) confirm its structure, with distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~168–170 ppm) . The compound exhibits moderate thermal stability, with melting points typically ranging between 190–207°C depending on substituents .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO3/c18-12-4-5-15(14(19)9-12)26-10-16(24)23-6-7-25-13-3-1-2-11(8-13)17(20,21)22/h1-5,8-9H,6-7,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHNVXACUFGUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally related to 2,4-dichlorophenoxyacetic acid (2,4-d), which is a synthetic auxin, a type of plant hormone. Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.
Mode of Action
Based on its structural similarity to 2,4-d, it may interact with auxin receptors in plants, triggering a series of responses including rapid cell growth and eventually leading to the death of the plant.
Biochemical Pathways
As a potential synthetic auxin, it could affect various processes in plants, including cell elongation, apical dominance, and tissue differentiation.
Result of Action
If it acts like 2,4-d, it could cause uncontrolled, unsustainable growth in plants, leading to their death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions. Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide , known for its complex structure, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on mechanisms of action, efficacy in different biological systems, and potential applications.
- Molecular Formula : C17H14Cl2F3NO3
- Molecular Weight : 408.2 g/mol
- IUPAC Name : 2-(2,4-dichlorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity, potentially facilitating membrane permeability and receptor binding.
Biological Activity Overview
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing dichlorophenyl and trifluoromethyl groups have demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing anticancer activity.
- Anti-inflammatory Effects : Some studies have linked similar compounds to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production.
Table 1: Summary of Biological Activities
Detailed Research Findings
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Antimicrobial Studies :
- A study evaluated the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.
-
Cytotoxicity Assays :
- In vitro assays conducted on human breast cancer cell lines showed that the compound induced apoptosis at concentrations above 10 µM, suggesting a dose-dependent relationship with cell viability.
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Inflammatory Response :
- In models of inflammation, the compound reduced levels of TNF-alpha and IL-6 in macrophages, indicating a potential mechanism for its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Physical Properties
The following table compares the target compound with structurally analogous acetamides, highlighting variations in substituents, yields, melting points, and chromatographic behavior:
Key Observations:
- Substituent Effects on Melting Points : The introduction of bulkier groups (e.g., naphthalen-1-yl in 7h) increases melting points compared to smaller aryl groups (e.g., 2,4-dimethylphenyl in 7a) .
- Trifluoromethyl (-CF₃) Influence: The electron-withdrawing CF₃ group enhances stability and may improve membrane permeability in biological systems compared to non-fluorinated analogs .
- Chlorine vs. Thiourea Substitutions : Replacement of chlorine with thiourea groups (e.g., in 7a–h) significantly alters solubility and chromatographic mobility (Rf values) .
Spectral and Electronic Comparisons
- ¹H NMR Shifts: Aromatic protons in the 2,4-dichlorophenoxy group resonate at δ ~6.9–7.3 ppm, while the trifluoromethylphenoxyethyl chain shows signals at δ ~4.3–4.6 ppm (methylene protons) .
- ¹³C NMR Data : The carbonyl carbon (C=O) in acetamide derivatives appears at δ ~168–170 ppm, with trifluoromethyl carbons at δ ~122–125 ppm (quartet, $J_{C-F}$ ≈ 270–280 Hz) .
Structure-Activity Relationships (SAR)
Chlorine Substitution: The 2,4-dichloro configuration enhances lipophilicity and target binding compared to mono-chlorinated derivatives (e.g., alachlor) .
Trifluoromethyl Group: The -CF₃ group improves metabolic stability and bioavailability, as seen in comparisons with non-fluorinated compounds like N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide .
Thiourea vs. Acetamide Linkers : Thiourea-containing derivatives (7a–h) exhibit higher cytotoxicity in cancer cell lines due to enhanced hydrogen-bonding capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
